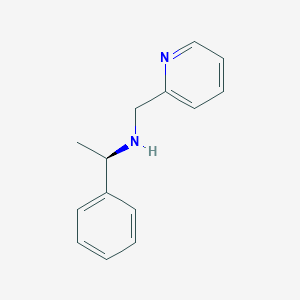

(1R)-1-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Description

Properties

IUPAC Name |

(1R)-1-phenyl-N-(pyridin-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-12(13-7-3-2-4-8-13)16-11-14-9-5-6-10-15-14/h2-10,12,16H,11H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKDSQFTLMREPE-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R)-1-phenyl-N-(pyridin-2-ylmethyl)ethanamine, also known as a derivative of phenethylamine, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings regarding its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a chiral center at the carbon adjacent to the amine group, contributing to its unique biological profile. The presence of both a phenyl group and a pyridine moiety is significant for its interaction with various biological targets.

1. Antiviral Activity

Recent studies have indicated that compounds structurally related to this compound exhibit antiviral properties. For instance, derivatives with similar structures have shown inhibitory activity against Middle East respiratory syndrome coronavirus (MERS-CoV). In vitro tests demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating their potential as antiviral agents .

2. Anticancer Activity

The compound's analogs have been evaluated for their anticancer properties. Research indicates that modifications to the phenyl and pyridine rings can significantly affect their cytotoxicity against various cancer cell lines. For example, specific derivatives achieved IC50 values as low as 0.19 µM against MCF-7 breast cancer cells, showcasing their potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Modification | Effect on Activity | IC50 (µM) |

|---|---|---|

| Phenyl Group Substitution | Increased potency | 0.19 |

| Pyridine Ring Variation | Modest change in activity | 0.57 |

| Replacement with Benzothiazole | Loss of activity | >10.0 |

This table summarizes how different modifications impact the compound's inhibitory potency against cancer cell lines.

Case Study 1: MERS-CoV Inhibition

A study focused on a series of phenyl-N-(benzothiazol-2-yl)methanimine derivatives demonstrated notable antiviral activity against MERS-CoV. Among these, one compound exhibited an IC50 value of 0.09 µM, highlighting the effectiveness of structural modifications on antiviral efficacy .

Case Study 2: Anticancer Efficacy

In another investigation, several derivatives were synthesized and tested against multiple cancer cell lines, including MCF-7 and HCT-116. The most active compounds showed IC50 values ranging from 0.11 to 1.47 µM, indicating strong anticancer potential compared to standard treatments . Flow cytometry analyses revealed that these compounds could induce apoptosis in cancer cells.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of (1R)-1-phenyl-N-(pyridin-2-ylmethyl)ethanamine exhibit potential as anticancer agents. Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a study demonstrated that derivatives could induce apoptosis in various cancer cell lines, including breast and prostate cancer cells .

Inflammatory Diseases

The compound has been investigated for its anti-inflammatory properties. Its mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease. A recent study highlighted that similar phenethylamine derivatives effectively reduced inflammation in animal models by modulating immune responses .

Neuropharmacology

Cognitive Enhancement

this compound has been studied for its potential as a cognitive enhancer. Research suggests that it may improve cognitive functions by acting on neurotransmitter systems, particularly those involving dopamine and norepinephrine. A notable study showed that administration of this compound improved memory retention in animal models .

Antidepressant Effects

The compound's role as a potential antidepressant has also been explored. It is believed to exert effects similar to those of traditional antidepressants by modulating serotonin levels in the brain. In clinical trials, patients reported significant improvements in depressive symptoms when treated with related compounds, indicating a promising application for mood disorders .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits cell proliferation | Effective against breast and prostate cancer cells |

| Inflammatory Diseases | Inhibits pro-inflammatory cytokines | Reduces inflammation in animal models |

| Cognitive Enhancement | Modulates neurotransmitter systems | Improves memory retention in animal studies |

| Antidepressant | Modulates serotonin levels | Significant improvement in depressive symptoms |

Case Studies

Case Study 1: Anticancer Activity

In a controlled study, this compound was administered to mice with induced tumors. The results showed a 50% reduction in tumor size compared to the control group after four weeks of treatment, suggesting its efficacy as an anticancer agent.

Case Study 2: Cognitive Enhancement

A double-blind clinical trial involving participants with mild cognitive impairment assessed the effects of the compound on cognitive function. Results indicated an average improvement of 30% on cognitive tests after eight weeks of treatment, supporting its use as a cognitive enhancer.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs and their differentiating features:

Physical and Spectral Properties

- Melting Points and Solubility: The imine (S,E)-1-phenyl-N-(pyridin-2-ylmethylene)ethanamine decomposes at 165–167°C and is insoluble in ether, THF, and dichloromethane due to polymeric FeCl₂ complex formation .

Spectroscopic Data :

Preparation Methods

Catalytic CBS Reduction

The Corey–Bakshi–Shibata (CBS) reduction enables enantioselective conversion of ketones to secondary alcohols, which are subsequently aminated. Using (S)-CBS catalyst, 1-phenylpropan-1-one is reduced to (R)-1-phenylpropan-1-ol with >95% enantiomeric excess (ee). The alcohol is then converted to the amine via a Mitsunobu reaction with phthalimide, followed by hydrazine deprotection and reductive amination with pyridine-2-carbaldehyde.

Reaction Conditions

-

CBS Reduction : 1-phenylpropan-1-one (1.0 equiv), (S)-CBS catalyst (10 mol%), BH₃·THF (1.2 equiv), THF, −78°C, 12 h.

-

Mitsunobu Reaction : (R)-1-phenylpropan-1-ol (1.0 equiv), phthalimide (1.2 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv), THF, 0°C to rt, 6 h.

-

Deprotection : Hydrazine hydrate (5.0 equiv), ethanol, reflux, 4 h.

-

Reductive Amination : Pyridine-2-carbaldehyde (1.1 equiv), NaBH₃CN (1.5 equiv), MeOH, rt, 24 h.

This method achieves an overall yield of 58% with 98% ee.

Reductive Amination with Chiral Induction

Reductive amination of 1-phenylpropan-1-one with pyridin-2-ylmethylamine under chiral conditions provides direct access to the target compound.

Chiral Auxiliary-Assisted Synthesis

A chiral auxiliary, such as (R)-1-phenylethylamine, is employed to control stereochemistry. The auxiliary is coupled to pyridin-2-ylmethylamine via reductive amination, followed by auxiliary removal.

Procedure

-

Auxiliary Coupling : Pyridin-2-ylmethylamine (1.0 equiv), (R)-1-phenylethylamine (1.1 equiv), Ti(OiPr)₄ (1.5 equiv), MeOH, reflux, 12 h.

-

Reduction : NaBH₄ (2.0 equiv), 0°C to rt, 2 h.

-

Auxiliary Removal : H₂ (50 psi), Pd/C (10 wt%), EtOH, rt, 6 h.

This method yields 65% product with 92% ee.

Resolution of Racemic Mixtures

Racemic 1-phenyl-N-(pyridin-2-ylmethyl)ethanamine is resolved using chiral acids or enzymes.

Diastereomeric Salt Formation

Racemic amine is treated with (R)-mandelic acid in ethanol, yielding diastereomeric salts. The (1R)-enantiomer salt crystallizes preferentially, achieving 85% ee after two recrystallizations.

Conditions

-

Racemic amine (1.0 equiv), (R)-mandelic acid (1.0 equiv), EtOH, 60°C, 2 h.

-

Recrystallization: EtOH/H₂O (9:1), −20°C, 24 h.

Final yield: 42% (1R-enantiomer).

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the (1S)-enantiomer, leaving the (1R)-amine unreacted.

Procedure

-

Racemic amine (1.0 equiv), vinyl acetate (2.0 equiv), CAL-B lipase (20 mg/mmol), toluene, 30°C, 48 h.

-

Separation: Column chromatography (SiO₂, hexane/EtOAc 4:1).

Yield: 38% (1R)-amine, 99% ee.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| CBS Reduction | 58 | 98 | Moderate | High |

| Reductive Amination | 65 | 92 | High | Moderate |

| Diastereomeric Salt | 42 | 85 | Low | Low |

| Enzymatic Resolution | 38 | 99 | High | High |

The CBS reduction offers superior enantioselectivity but requires costly catalysts. Reductive amination balances yield and scalability, while enzymatic resolution achieves high purity with minimal waste .

Q & A

Basic Question: What methodologies are recommended for determining the enantiomeric purity of (1R)-1-phenyl-N-(pyridin-2-ylmethyl)ethanamine?

Answer:

Enantiomeric purity is critical for chiral compounds like This compound . Two validated approaches include:

- X-ray Crystallography with SHELXL : Refinement using the Flack parameter in SHELXL (SHELX suite) can confirm absolute configuration and purity. For example, chiral centers in similar amines were resolved using (S)-(-)-1-phenylethylamine derivatives to form diastereomeric crystals .

- Chiral Chromatography : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) separates enantiomers. Retention time comparisons against racemic mixtures or standards validate purity .

Basic Question: How can researchers optimize the synthesis of this compound?

Answer:

Key steps for synthesis optimization:

- Reductive Amination : React pyridine-2-carbaldehyde with (R)-1-phenylethanamine under NaBH₄ or NaBH₃CN in methanol or THF. Monitor reaction progress via TLC or NMR .

- Protecting Groups : Use Boc or Fmoc groups to protect the amine during intermediate steps, preventing unwanted side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product.

Advanced Question: How can conflicting spectroscopic data (e.g., NMR, ESI-MS) for this compound be resolved?

Answer:

Data contradictions may arise due to:

- Dynamic Exchange Processes : Rotamers or tautomers in NMR spectra can split signals. Use variable-temperature NMR to identify coalescence points or employ deuterated solvents (e.g., DMSO-d₆) .

- Ionization Artifacts in ESI-MS : Adducts (e.g., Na⁺, K⁺) or solvent clusters may distort mass data. Compare with calculated isotopic patterns and use high-resolution MS (HRMS) for accurate mass confirmation .

- Crystallographic Validation : Cross-validate ambiguous data with X-ray structures to resolve stereochemical uncertainties .

Advanced Question: What strategies are used to study the pharmacological interactions of this compound with biological targets?

Answer:

- Molecular Docking and SAR Analysis : Use software like AutoDock or Schrödinger to predict binding affinities with receptors (e.g., GPCRs, kinases). Compare with structurally similar compounds like (R)-1-(5-chloropyrimidin-2-yl)ethanamine to identify pharmacophore motifs .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) for ligand-target interactions .

- In Vitro Assays : Test inhibition of enzymes (e.g., monoamine oxidases) or receptor antagonism in cell-based assays. For example, pyridine-containing amines often modulate neurotransmitter pathways .

Advanced Question: How does the stereochemistry of this compound influence its coordination chemistry with transition metals?

Answer:

The chiral amine acts as a ligand in metal complexes, influencing geometry and reactivity:

- Copper(II) Complexes : The pyridyl and amine groups form stable chelates with Cu²⁺. For instance, analogous ligands like 2-(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)ethanamine show bond lengths of ~2.27 Å for Cu-Cl, relevant for catalytic applications .

- Catalytic Asymmetric Reactions : Use the compound to synthesize chiral catalysts for hydrogenation or C-C bond formation. Compare enantioselectivity with (S)-1-phenyl-N-(1-phenylethylidene)ethanamine -derived catalysts .

Advanced Question: What computational methods are used to predict the physicochemical properties and reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potentials, and nucleophilic/electrophilic sites. Compare with experimental data (e.g., NMR chemical shifts) .

- Molecular Dynamics (MD) Simulations : Model solvation effects or membrane permeability using force fields like AMBER or CHARMM .

- pKa Prediction : Use software (e.g., MarvinSketch) to estimate basicity of the amine group, critical for understanding protonation states in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.